Isohyodeoxycholic acid

Description

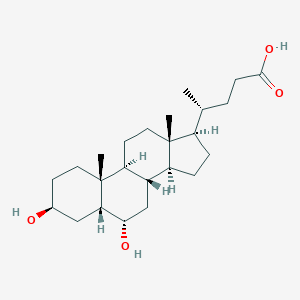

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGABKXLVXPYZII-MMTMODRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415286 | |

| Record name | Isohyodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isohyodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

570-84-3 | |

| Record name | (3β,5β,6α)-3,6-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohyodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isohyodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Transformations of Isohyodeoxycholic Acid

Endogenous Formation Pathways

The journey to isohyodeoxycholic acid begins with the synthesis of its precursors, the primary bile acids, in the liver. These precursors are then subjected to transformative enzymatic reactions by gut bacteria.

Hepatic Involvement in Bile Acid Precursor Metabolism

The liver is the primary site of bile acid synthesis, converting cholesterol into the primary bile acids, cholic acid and chenodeoxycholic acid. wikipedia.orgnih.govnih.gov This process, known as the classical pathway of bile acid synthesis, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which hydroxylates cholesterol at the 7α position. nih.govnih.gov Subsequent enzymatic modifications lead to the formation of these primary bile acids, which are then conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to increase their water solubility before being secreted into the bile. nih.govwikipedia.org

An alternative pathway, initiated by sterol 27-hydroxylase (CYP27A1), also contributes to bile acid synthesis. nih.govpnas.org These conjugated primary bile acids are stored in the gallbladder and released into the small intestine upon food intake to aid in the digestion and absorption of dietary fats and fat-soluble vitamins. wikipedia.orgelsevier.es

Role of Intestinal Microbial Biotransformation in Secondary Bile Acid Synthesis

While most primary bile acids are reabsorbed in the ileum and returned to the liver via the enterohepatic circulation, a fraction escapes reabsorption and travels to the colon. wikipedia.orgnih.govnih.gov Here, they are subjected to extensive biotransformation by the resident gut microbiota. elsevier.esnih.govelsevier.es This microbial metabolism is the gateway to the formation of secondary bile acids. nih.govnih.gov The production of this compound is a direct result of these microbial enzymatic activities on primary bile acid precursors.

Microbial Enzymatic Activities and Specific Genera

The conversion of primary bile acids into this compound is orchestrated by a series of specific enzymes produced by distinct genera of gut bacteria.

Contribution of 7α/7β-Hydroxysteroid Dehydrogenases (HSDH)

Hydroxysteroid dehydrogenases (HSDHs) are key enzymes in the formation of this compound. nih.govresearchgate.net These enzymes catalyze the reversible oxidation and epimerization of hydroxyl groups on the steroid nucleus of bile acids. researchgate.nettandfonline.com Specifically, 7α-HSDH and 7β-HSDH are responsible for the interconversion of chenodeoxycholic acid (which has a 7α-hydroxyl group) and ursodeoxycholic acid (with a 7β-hydroxyl group) through a 7-keto-lithocholic acid intermediate. nih.govresearchgate.net This epimerization at the C-7 position is a critical step in the pathway leading to various secondary bile acids, including this compound. Human 17β-hydroxysteroid dehydrogenase type 10 has also been shown to exhibit 7α- and 7β-HSDH activity. portlandpress.com

Influence of Bile Salt Hydrolase (BSH)

Before HSDHs can act, the conjugated primary bile acids must first be deconjugated. This crucial initial step is catalyzed by bile salt hydrolase (BSH), an enzyme produced by a wide range of gut bacteria. nih.govwikipedia.orgfrontiersin.org BSH breaks the amide bond linking the bile acid to its glycine or taurine conjugate, releasing the unconjugated bile acid. nih.govpnas.org This deconjugation is considered the "gateway" reaction for all subsequent microbial modifications of bile acids, as many of the downstream enzymes, including HSDHs, act on unconjugated substrates. frontiersin.orgpnas.org

Metabolic Interconversions and Derivative Formation

The metabolic landscape of this compound (IHDCA) is characterized by its close relationship with other bile acids, arising from biotransformations mediated by the gut microbiota and hepatic enzymes. These transformations are central to the composition of the bile acid pool and its physiological functions.

This compound is recognized as a secondary bile acid, meaning it is not synthesized directly from cholesterol in the liver but is instead formed through the modification of primary bile acids by intestinal bacteria. Its metabolic precursors are hyocholic acid (HCA) and hyodeoxycholic acid (HDCA).

The primary bile acid HCA, which features hydroxyl groups at positions 3α, 6α, and 7α, undergoes 7α-dehydroxylation by gut bacteria. wikipedia.org This reaction removes the hydroxyl group at the 7-position, yielding HDCA (3α,6α-dihydroxy-5β-cholan-24-oic acid). wikipedia.orgwikipedia.org this compound (3β,6α-dihydroxy-5β-cholan-24-oic acid) is the 3β-epimer of HDCA. This epimerization, a change in the stereochemistry of the hydroxyl group at the C-3 position from alpha (α) to beta (β), is also carried out by intestinal bacteria. This transformation is a key step in the formation of IHDCA within the complex chemical environment of the colon. nih.gov

Time-course studies with specific bacterial strains isolated from rat intestinal microflora, such as the gram-positive rod HDCA-1, have demonstrated the conversion of HCA into HDCA. nih.gov These studies also suggest that the formation of IHDCA's precursor, HDCA, from muricholic acid (an isomer of HCA) is a significant pathway in rats. nih.gov

This compound is part of a network of structurally related bile acid derivatives. Its metabolic fate is closely tied to its parent compound, HDCA, and its conjugated forms. Research in rat models of metabolic syndrome has shown a significant positive correlation between the serum levels of HDCA and its derivatives, including this compound, taurohyodeoxycholic acid, and 6-ketolithocholic acid, with correlation coefficients reported to be greater than 0.84. nih.gov

Taurohyodeoxycholic acid (THDCA): This is the taurine-conjugated form of HDCA. nih.govfrontiersin.org Like other bile acids, HDCA and IHDCA can be conjugated with amino acids in the liver to increase their water solubility before being secreted into bile. bevital.no THDCA is therefore a direct metabolic downstream product of HDCA conjugation.

6-Ketolithocholic acid (6-ketoLCA): This bile acid is a ketone derivative. caymanchem.com Studies have identified 6-ketoLCA alongside IHDCA and HDCA as significantly altered in metabolic disorders, highlighting their interconnected pathways. nih.govdovepress.com The formation of a keto group from a hydroxyl group is a common biotransformation for bile acids. For instance, studies on β-muricholic acid metabolism showed the formation of 3α-hydroxy-6-oxo-5β-cholanoic acid, a metabolite of hyodeoxycholic acid. nih.gov 6-ketoLCA is specifically a metabolite of the secondary bile acid lithocholic acid, formed by cytochrome P450 enzymes. caymanchem.com Its correlation with HDCA derivatives suggests a complex metabolic interplay. nih.gov

The following table summarizes the relationship between HDCA and its key derivatives.

| Derivative Name | Relationship to Hyodeoxycholic Acid (HDCA) | Metabolic Process |

| This compound | 3β-epimer | Bacterial epimerization |

| Taurohyodeoxycholic acid | Taurine conjugate | Hepatic conjugation |

| 6-Ketolithocholic acid | Correlated derivative | Shared metabolic pathways/regulation |

Conjugation and Deconjugation Dynamics within the Enterohepatic Circulation

Bile acids, including this compound, participate in enterohepatic circulation, a process where they are secreted from the liver into the bile, enter the small intestine, are reabsorbed, and return to the liver via the portal vein. wikipedia.org This recycling is crucial for fat digestion and absorption. foodb.ca A key feature of this process is the conjugation of bile acids in the liver to increase their solubility and prevent passive reabsorption in the biliary tree and upper intestine. bevital.nomdpi.com

In the liver, bile acids are conjugated with the amino acids glycine or taurine. bevital.noisotope.com This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT). nih.gov While all bile acids in mice are typically conjugated with taurine, the ratio of glycine to taurine conjugation in humans is approximately 3:1, a difference attributed to the lower taurine pool in the human liver. mdpi.com

The conjugated forms of HDCA, glycohyodeoxycholic acid (GHDCA) and taurohyodeoxycholic acid (THDCA), are well-documented. frontiersin.org As an isomer of HDCA, this compound is expected to undergo the same conjugation processes in the liver, forming glycothis compound and taurothis compound. These conjugated forms are then secreted into the bile. Upon reaching the intestine, gut bacteria can deconjugate these bile acids by hydrolyzing the amide bond, releasing the free bile acid and the amino acid, which can then be reabsorbed or further metabolized. bevital.nomdpi.com

In addition to amino acid conjugation, bile acids can undergo other phase II metabolic transformations such as sulfation and glucuronidation. bevital.nomdpi.com These reactions further increase the hydrophilicity of bile acids, facilitating their elimination in urine and feces, which is particularly important for detoxifying potentially harmful hydrophobic bile acids. wikipedia.org

Glucuronidation of hyodeoxycholic acid occurs extensively at the 6α-hydroxyl group in the human liver and kidneys. wikipedia.org This process is catalyzed by UDP-glucuronosyltransferase enzymes, specifically the UGT2B4 and UGT2B7 isoforms. wikipedia.org This is distinct from many primary bile acids, which are typically glucuronidated at the 3α-hydroxyl position. wikipedia.org Sulfation is another recognized metabolic pathway for bile acids. mdpi.comnih.gov Given that this compound retains the 6α-hydroxyl group of its precursor, it is a substrate for similar glucuronidation and sulfation reactions.

The table below outlines the primary conjugation reactions for the hyodeoxycholic acid family.

| Conjugation Type | Conjugating Molecule | Primary Enzyme Family | Product Example |

| Amino Acid Conjugation | Glycine, Taurine | Bile acid-CoA:amino acid N-acyltransferase (BAT) | Taurohyodeoxycholic acid |

| Glucuronidation | Glucuronic Acid | UDP-glucuronosyltransferases (UGT) | Hyodeoxycholic acid-6α-glucuronide |

| Sulfation | Sulfate | Sulfotransferases (SULT) | Hyodeoxycholic acid-sulfate |

Biological Functions and Molecular Mechanisms of Isohyodeoxycholic Acid

Contribution to Metabolic Homeostasis

Modulation of Lipid Metabolism

Isohyodeoxycholic acid, along with its metabolic precursors and derivatives like hyodeoxycholic acid (HDCA) and ursodeoxycholic acid (UDCA), has been shown to modulate lipid metabolism. Clinical and preclinical studies have demonstrated that these bile acids can influence the levels of circulating lipids. For instance, treatment with UDCA, a downstream metabolite of IHDCA, has been associated with a significant reduction in total cholesterol. A meta-analysis of randomized controlled trials revealed a notable decrease in total cholesterol levels in individuals receiving UDCA therapy nih.gov.

The modulation of lipid profiles by these bile acids is a key aspect of their contribution to metabolic health. By influencing the synthesis, absorption, and excretion of cholesterol and other lipids, IHDCA and its related compounds help maintain a healthy lipid profile, which is crucial for cardiovascular health.

| Parameter | Effect of UDCA Administration | Significance | Reference |

|---|---|---|---|

| Total Cholesterol | Significant Reduction | p < 0.001 | nih.gov |

| LDL-C | No Significant Alteration | p = 0.075 | nih.gov |

| Triglycerides | No Significant Alteration | p = 0.648 | nih.gov |

| HDL-C | No Significant Alteration | p = 0.944 | nih.gov |

Influence on Fatty Acid Degradation Pathways

A significant aspect of IHDCA's role in metabolic homeostasis is its influence on fatty acid degradation, also known as fatty acid oxidation. This process is fundamental for energy production, particularly in the liver and muscle tissues. Disruptions in fatty acid oxidation can lead to the accumulation of lipids and contribute to metabolic disorders.

Research suggests that bile acids related to IHDCA can enhance the expression of genes involved in fatty acid oxidation. This upregulation of fatty acid degradation pathways helps in the efficient utilization of fatty acids for energy, thereby preventing their accumulation in tissues like the liver. This is particularly important in preventing conditions such as non-alcoholic fatty liver disease (NAFLD). The molecular mechanisms often involve the activation of nuclear receptors that regulate the transcription of genes encoding for key enzymes in the β-oxidation pathway.

Potential Impact on Glucose Homeostasis

The influence of this compound and its related compounds extends to the regulation of glucose homeostasis. Bile acids are increasingly recognized as signaling molecules that can affect glucose metabolism and insulin (B600854) sensitivity. Studies have shown that administration of UDCA can lead to improvements in glycemic control in individuals with type 2 diabetes nih.govnih.govresearchgate.net.

A prospective, double-blind, placebo-controlled clinical study demonstrated that eight weeks of UDCA administration had beneficial effects on metabolic parameters in patients with type 2 diabetes. While a statistically significant decrease in glucose levels was not observed at the two-month follow-up, there was a noticeable average decrease in the UDCA-treated group nih.govresearchgate.net. These findings suggest a potential role for IHDCA and its metabolites in improving glucose metabolism and insulin signaling, which could be beneficial in the management of diabetes and related metabolic conditions nih.govnih.govresearchgate.net.

| Parameter | Baseline (Mean ± SD) | After 8 Weeks UDCA (Mean ± SD) | P-value | Reference |

|---|---|---|---|---|

| Body Mass Index (kg/m²) | 30.2 ± 4.5 | 29.8 ± 4.3 | 0.024 | nih.gov |

| Diastolic Blood Pressure (mmHg) | 85 ± 10 | 80 ± 5 | 0.033 | nih.gov |

| Waist Circumference (cm) | 103 ± 12 | 101 ± 11 | < 0.05 | nih.gov |

Interactions with Host Signaling Pathways

The metabolic effects of this compound are mediated through its interaction with various host signaling pathways. These include the modulation of nuclear receptors and the activation of G protein-coupled receptors, which are key regulators of metabolism and inflammation.

Nuclear Receptor Modulation (e.g., FXR, PPARα, PXR)

This compound and its related bile acids can act as signaling molecules that modulate the activity of several nuclear receptors, including the Farnesoid X Receptor (FXR), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Pregnane X Receptor (PXR).

FXR: FXR is a key regulator of bile acid, lipid, and glucose metabolism. While some bile acids are potent FXR agonists, IHDCA and its derivatives like UDCA are generally considered to be weak FXR antagonists. By modulating FXR activity, these bile acids can influence the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose homeostasis.

PPARα: PPARα is a crucial regulator of fatty acid oxidation. Activation of PPARα leads to the upregulation of genes involved in the uptake, transport, and degradation of fatty acids. Bile acids related to IHDCA have been shown to influence PPARα activity, thereby contributing to their effects on lipid metabolism.

PXR: PXR is another nuclear receptor involved in the detoxification of xenobiotics and the metabolism of endogenous compounds, including bile acids. Some secondary bile acids are known to activate PXR, which can influence the expression of drug-metabolizing enzymes and transporters.

The interplay between IHDCA and these nuclear receptors is complex and can vary depending on the specific cellular context and the concentrations of other bile acids.

G Protein-Coupled Receptor Activation (e.g., TGR5)

In addition to nuclear receptors, this compound and other bile acids can activate the G protein-coupled receptor TGR5 (also known as G-protein-coupled bile acid receptor 1). TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells, and its activation has been linked to several beneficial metabolic effects.

| Bile Acid | TGR5 Activation Potential | Reference |

|---|---|---|

| Lithocholic acid (LCA) | Most Potent | nih.gov |

| Deoxycholic acid (DCA) | High | nih.gov |

| Chenodeoxycholic acid (CDCA) | Moderate | nih.gov |

| Cholic acid (CA) | Low | nih.gov |

Role in Cellular Signaling Processes

This compound (IHDCA), a secondary bile acid, functions as a signaling molecule within the complex network of bile acid-mediated cellular communication. dovepress.com Bile acids, in general, are recognized for their role in regulating glucose and energy homeostasis through various cellular signaling pathways, including protein kinase cascades and calcium mobilization. nih.gov A primary mechanism through which bile acids exert their signaling effects is by interacting with specific nuclear hormone receptors, most notably the Farnesoid X Receptor (FXR). nih.govwikipedia.org

IHDCA has been identified as a ligand for FXR. nih.gov The binding affinity of various bile acids to FXR varies, which in turn dictates the immunological and metabolic outcome. nih.gov The general order of affinity for FXR is Chenodeoxycholic acid (CDCA) > Deoxycholic acid (DCA) > Lithocholic acid (LCA) > Cholic acid (CA) > Ursodeoxycholic acid (UDCA), with this compound (isoDCA) demonstrating a comparatively lower affinity in this spectrum. nih.gov Activation of FXR by bile acids leads to its translocation to the cell nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to hormone response elements on DNA, thereby regulating the expression of target genes involved in bile acid synthesis and metabolism. wikipedia.org

Binding Affinity of Select Bile Acids to Farnesoid X Receptor (FXR)

| Bile Acid | Relative Binding Affinity to FXR |

|---|---|

| Chenodeoxycholic acid (CDCA) | Highest |

| Deoxycholic acid (DCA) | High |

| Lithocholic acid (LCA) | Moderate |

| Cholic acid (CA) | Low |

| Ursodeoxycholic acid (UDCA) | Lower |

| This compound (isoDCA) | Lower |

Anti-inflammatory and Immunomodulatory Activities

As a constituent of the secondary bile acid pool, this compound is implicated in the modulation of inflammatory and immune responses. dovepress.comnih.gov Bile acids are known to interact with an array of immune cells, including monocytes, T cells, B cells, and dendritic cells, thereby influencing both innate and adaptive immunity. nih.gov The immunomodulatory effects are often mediated through their specific receptors, which are expressed on these immune cells. nih.gov Alterations in the composition of the bile acid pool, including the levels of IHDCA, can therefore have significant consequences for immune homeostasis.

Inhibition of Inflammatory Signaling Pathways (e.g., IL-17, TNF)

Research has indicated a potential role for this compound in the negative regulation of key pro-inflammatory signaling pathways. nih.gov Specifically, in a model of chronic liver injury, an increase in the concentration of several secondary bile acids, including IHDCA, was associated with the mitigation of liver inflammation. nih.gov The underlying mechanism for this protective effect is suggested to involve the inhibition of the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways within the liver. nih.gov

In this context, treatment with Deoxycholic acid (DCA), which leads to a downstream increase in IHDCA among other secondary bile acids, was shown to result in a significant downregulation of the IL-17 and TNF inflammatory signaling pathways. nih.gov This suggests that IHDCA, as part of the altered secondary bile acid profile, contributes to the suppression of these critical inflammatory cascades. nih.gov

Reported Effect of Increased Secondary Bile Acids (including IHDCA) on Inflammatory Pathways

| Signaling Pathway | Observed Effect | Context |

|---|---|---|

| Interleukin-17 (IL-17) | Inhibition/Downregulation | Chronic Liver Injury Model nih.gov |

| Tumor Necrosis Factor (TNF) | Inhibition/Downregulation | Chronic Liver Injury Model nih.gov |

Impact on Immune Cell Responses

The immunomodulatory activity of this compound extends to its influence on the behavior of specific immune cell populations. The infiltration and activation of immune cells are hallmark features of inflammatory processes. Evidence suggests that secondary bile acids can modulate these responses. nih.gov

In studies where increased levels of secondary bile acids, including IHDCA, were observed, a corresponding decrease in the population of liver macrophages was noted. nih.gov Specifically, treatment that elevated IHDCA was shown to counteract an increase in macrophages, particularly the pro-inflammatory Type I macrophages, in liver tissue. nih.gov This indicates that this compound may contribute to an anti-inflammatory environment by reducing the presence of key innate immune cells that drive inflammation. nih.gov

Isohyodeoxycholic Acid in Disease Pathogenesis and Therapeutic Intervention

Dysregulation in Metabolic Syndrome (MS)

Isohyodeoxycholic acid, a secondary bile acid, has been identified as a significant component in the metabolic dysregulation characteristic of Metabolic Syndrome (MS). Its altered concentrations in serum are closely linked with the pathological state of MS, suggesting a role in its development and progression.

Decreased Serum Concentrations as a Characteristic Feature

A notable characteristic observed in animal models of Metabolic Syndrome is the significant decrease in serum concentrations of this compound. In one study involving rats with MS, the levels of this compound were found to be markedly lower compared to the normal control group. This reduction was part of a broader pattern of altered bile acid profiles, where this compound was among the five bile acids with the most striking differences between the MS and control groups.

Potential as a Biomarker for MS Progression

The decreased levels of this compound in the serum of rats with MS have been shown to have a significant inverse relationship with abnormal metabolic markers associated with the syndrome. This negative correlation suggests that lower levels of this compound are linked to a worsening metabolic state. While its parent compound, hyodeoxycholic acid (HDCA), has been more directly proposed as a potential biomarker for MS, the consistent and significant decrease of this compound highlights its potential utility as part of a biomarker panel for monitoring the progression of Metabolic Syndrome.

Table 1: Serum Bile Acid Changes in a Rat Model of Metabolic Syndrome This table summarizes the differential expression of key bile acids in the serum of rats with Metabolic Syndrome (MS) compared to a normal control group.

| Bile Acid | Change in MS Rats | Significance |

|---|---|---|

| This compound | Markedly Decreased | VIP > 1.4, p < 0.01 |

| Hyodeoxycholic acid | Markedly Decreased | VIP > 1.4, p < 0.01 |

| 6-ketolithocholic acid | Markedly Decreased | VIP > 1.4, p < 0.01 |

| Taurohyodeoxycholic acid | Markedly Decreased | VIP > 1.4, p < 0.01 |

| Isoursodeoxycholic acid | Significantly Increased | VIP > 1.4, p < 0.01 |

Data derived from a study on a rat model of Metabolic Syndrome. VIP (Variable Importance in Projection) values greater than 1.0 are considered significant in OPLS-DA models.

Association with Hepatic Pathologies

Alterations in the profile of this compound and its parent compounds are also implicated in the pathogenesis of certain liver diseases.

Role in Nonalcoholic Fatty Liver Disease (NAFLD)

While direct research on this compound in Nonalcoholic Fatty Liver Disease (NAFLD) is limited, studies have shown that its parent compound, hyodeoxycholic acid (HDCA), is significantly reduced in conditions such as NAFLD. nih.gov Given that this compound is a derivative of HDCA, these findings suggest a potential link between its dysregulation and the pathophysiology of NAFLD. nih.gov

Due to a lack of specific research findings on the role of this compound in Carbon Tetrachloride-Induced Chronic Liver Injury and Cholestatic Liver Diseases, sections 4.2.2 and 4.2.3 have been omitted to adhere strictly to the provided outline and content focus.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-ketolithocholic acid |

| Carbon Tetrachloride |

| Hyodeoxycholic acid |

| This compound |

| Isoursodeoxycholic acid |

Link to Other Disease States

Recent research has begun to explore the associations between this compound (IHDCA), a secondary bile acid, and various systemic conditions beyond its established roles in digestion. These investigations are shedding light on its potential involvement in the pathogenesis of disorders ranging from neuropsychiatric conditions to severe liver diseases.

Potential Association with Depression and Chronic Diarrhea

Emerging evidence suggests a link between the gut microbiome, bile acid metabolism, and mental health. Studies have identified a positive correlation between the secondary bile acid this compound and the severity of depression. nih.gov In one study, levels of IHDCA were observed to be positively correlated with scores on the Hamilton Depression Rating Scale (HRSD17), indicating that higher levels of this bile acid were associated with more severe depressive symptoms. nih.gov

The connection between bile acids and chronic diarrhea is more established, often in the context of bile acid malabsorption (BAM) or bile acid diarrhea (BAD). nih.gov This condition can lead to symptoms characteristic of diarrhea-predominant irritable bowel syndrome (IBS-D). While the direct role of IHDCA is still being elucidated, the broader dysregulation of bile acid metabolism is a known factor in chronic diarrhea. Furthermore, a significant comorbidity exists between gastrointestinal disorders like IBS and mental health conditions such as depression and anxiety, suggesting a complex interplay within the gut-brain axis where bile acids like IHDCA may play a role. nih.govunicatt.it

Correlation of this compound with Depression Severity

| Bile Acid | Correlation with HRSD17 Score | p-value |

|---|---|---|

| This compound (βHDCA) | Positive (rho = 0.156) | 0.025 |

Implications in Cirrhosis and Jaundice

Clinical studies have extensively evaluated the therapeutic use of other bile acids, such as Ursodeoxycholic acid (UDCA), for cholestatic liver diseases, which can lead to cirrhosis. nih.govfrontiersin.org These studies provide a framework for understanding how modulating the bile acid pool can impact liver health. For instance, in patients with alcohol-induced cirrhosis and jaundice, the efficacy of UDCA has been assessed, though the results have been inconclusive. nih.gov While the broader class of bile acids is clearly implicated in the pathophysiology of severe liver disease, further research is required to delineate the specific role of this compound in these conditions.

Mechanisms of Potential Therapeutic Effects

This compound and its related compounds may exert therapeutic effects through several distinct biochemical pathways. These mechanisms include the modulation of bile acid and fatty acid metabolism, as well as influencing the composition of the gut microbiota to reduce inflammation.

Modulation of Primary Bile Acid Synthesis

Research indicates that bile acids can regulate their own production through complex feedback mechanisms. Studies involving Hyodeoxycholic acid (HDCA), a compound closely related to IHDCA, have shown that it can influence the expression of key genes and proteins involved in the synthesis of primary bile acids. In a rat model of metabolic syndrome, where serum levels of IHDCA were found to be markedly decreased, treatment with HDCA was shown to modulate crucial proteins in the primary bile acid synthesis pathway.

Regulation of Fatty Acid Degradation

In addition to influencing bile acid synthesis, IHDCA and its congeners appear to play a role in fatty acid metabolism. The same study that demonstrated the modulation of bile acid synthesis also found that HDCA treatment significantly impacted the fatty acid degradation pathway.

The mechanism involves the upregulation of key proteins that control the breakdown of fatty acids for energy. Treatment with HDCA led to significant changes in the expression of Peroxisome proliferator-activated receptor-alpha (PPARα), a major regulator of lipid metabolism. Furthermore, the expression of enzymes critical for the transport and oxidation of fatty acids, such as Carnitine palmitoyltransferase 1 (CPT1) and Carnitine palmitoyltransferase 2 (CPT2), was also affected. This suggests a therapeutic potential for these bile acids in conditions characterized by disordered fatty acid metabolism.

Key Proteins in Metabolic Pathways Modulated by Hyodeoxycholic Acid

| Pathway | Modulated Protein | Function |

|---|---|---|

| Primary Bile Acid Synthesis | FXR | Nuclear receptor, central regulator of bile acid homeostasis |

| CYP7A1 | Rate-limiting enzyme in the classic synthesis pathway | |

| CYP7B1 | Key enzyme in the alternative synthesis pathway | |

| Fatty Acid Degradation | PPARα | Nuclear receptor, master regulator of lipid metabolism |

| CPT1 | Enzyme for fatty acid transport into mitochondria | |

| CPT2 | Enzyme for fatty acid oxidation within mitochondria |

Influence on Gut Microbiota Composition to Mitigate Liver Inflammation

The gut microbiome plays a critical role in the metabolism of bile acids and in mediating liver inflammation. Bile acids can shape the composition of the gut microbiota, which in turn modifies bile acids, creating a complex feedback loop. Research suggests that IHDCA may be involved in this gut-liver axis communication, helping to mitigate liver inflammation.

Studies have shown that treatments capable of alleviating liver inflammation can also restore a healthy balance to the gut microbiota. The administration of certain bile acids can lead to changes in the abundance of specific bacterial genera. While much of the research has focused on UDCA, which has been shown to partially restore gut microbiota dysbiosis and repair the gut barrier, evidence is emerging for other secondary bile acids. Specifically, a correlation has been found between the gut bacterium Akkermansia muciniphila and several secondary bile acids, including this compound, in the context of reducing liver inflammation. This suggests that IHDCA may contribute to a gut microbiome environment that is less inflammatory, thereby protecting the liver.

Interactions Between Isohyodeoxycholic Acid and the Gut Microbiome

Microbial Influence on Isohyodeoxycholic Acid Pool

The formation of IHDCA is entirely dependent on the enzymatic activities of specific gut bacteria. These microbes modify primary bile acids, which are synthesized in the liver, into a diverse array of secondary bile acids, including IHDCA. This biotransformation significantly expands the chemical diversity and biological functions of the bile acid pool.

The synthesis of IHDCA from primary bile acids involves a process known as epimerization, which alters the spatial orientation of hydroxyl groups on the steroid nucleus. This conversion is catalyzed by bacterial enzymes called hydroxysteroid dehydrogenases (HSDHs). The gut microbiota is capable of oxidizing and reducing hydroxyl groups at the 3-, 7-, and 12-carbons of bile acids, leading to the formation of various "iso" bile acid isomers researchgate.net.

The epimerization of deoxycholic acid (DCA) at the C-3 hydroxyl group results in the formation of isodeoxycholic acid (isoDCA) nih.gov. This process involves an initial oxidation by 3α-HSDH followed by a reduction by 3β-HSDH nih.gov. A variety of intestinal bacteria belonging to the Actinobacteria and Firmicutes phyla possess 3α-HSDH activity. Specific species that contain 3β-HSDH include Gordonibacter pamelaeae, Eggerthella lenta, Clostridium citroniae, and Ruminococcus gnavus nih.gov. Similarly, the epimerization of chenodeoxycholic acid (CDCA) can lead to the formation of ursodeoxycholic acid (UDCA), a process for which Clostridium baratii has been identified as a key player nih.govnih.gov. While the direct production of IHDCA is less specifically documented, it is understood that various gut bacteria, including species from the genera Bacteroides, Lactobacillus, Bifidobacterium, Enterocloster, Ruminococcus, and Clostridium, are involved in the broader transformations of bile acids nih.gov. For instance, a Eubacterium lentum-like intestinal anaerobe's 7α-dehydroxylase activity, a key step in secondary bile acid formation, is enhanced by Bacteroides nih.gov.

Bacterial Genera and Species Implicated in Bile Acid Epimerization

| Phylum | Genus/Species | Enzyme Activity | Reference |

|---|---|---|---|

| Actinobacteria | Gordonibacter pamelaeae, Eggerthella lenta | 3β-HSDH | nih.gov |

| Firmicutes | Clostridium citroniae, Ruminococcus gnavus, Clostridium baratii | 3β-HSDH, 7-epimerization | nih.govnih.govnih.gov |

The critical role of the gut microbiota in the production of IHDCA is highlighted by studies involving the depletion of intestinal bacteria. Administration of broad-spectrum antibiotics leads to a significant reduction in the diversity and abundance of the gut microbiome nih.govescholarship.org. This disruption of the microbial community results in a marked decrease in the levels of secondary bile acids, including IHDCA, in both the gut and the systemic circulation nih.govescholarship.org. In antibiotic-induced microbiome-depleted (AIMD) mice, the luminal secondary bile acid pool is significantly diminished nih.govescholarship.org. This demonstrates that the formation of IHDCA is a direct consequence of microbial metabolism and that a healthy and diverse gut microbiota is essential for maintaining the pool of this secondary bile acid. The absence of these microbial enzymes halts the conversion of primary bile acids into their secondary counterparts.

Reciprocal Effects of this compound on Gut Microbial Ecology

The interaction between IHDCA and the gut microbiome is bidirectional. Not only do gut bacteria produce IHDCA, but this secondary bile acid also exerts its own influence on the composition and function of the microbial community.

Through their antimicrobial and signaling properties, bile acids, including IHDCA, can modulate the growth and population dynamics of the gut microbiota nih.gov. The administration of certain bile acids can lead to shifts in the gut microbial composition. For example, treatment with hyodeoxycholic acid (HDCA) has been shown to significantly increase the abundance of the probiotic species Parabacteroides distasonis nih.govnews-medical.net. Similarly, ursodeoxycholic acid (UDCA) administration is associated with an overrepresentation of Faecalibacterium prausnitzii and an underrepresentation of Ruminococcus gnavus nih.govresearchgate.net. These changes in microbial populations can have significant impacts on host health. By influencing the composition of the gut microbiota, IHDCA can indirectly affect various physiological processes that are modulated by gut bacteria.

This compound as a Mediator of the Gut-Liver Axis

The gut-liver axis is a bidirectional communication network between the gut and the liver, in which the gut microbiota and bile acids play a central role. IHDCA, as a microbially produced signaling molecule, is an important mediator in this axis.

Hyodeoxycholic acid (HDCA) and its derivatives, including IHDCA, have been shown to alleviate non-alcoholic fatty liver disease (NAFLD) by modulating the gut-liver axis nih.govnews-medical.net. One of the key mechanisms is through the regulation of the farnesoid X receptor (FXR), a nuclear receptor that is highly expressed in the liver and intestine and plays a critical role in bile acid, lipid, and glucose metabolism nih.govdovepress.comnih.gov. HDCA species can act as FXR antagonists in the intestine, which in turn upregulates hepatic CYP7B1, an enzyme involved in an alternative bile acid synthesis pathway nih.gov. By inhibiting intestinal FXR, HDCA can influence gene expression in the liver, demonstrating a clear link in the gut-liver axis nih.govnih.gov.

Furthermore, bile acids can also signal through the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) dovepress.comnih.gov. Activation of TGR5 has been linked to various metabolic benefits, including improved glucose homeostasis nih.govnih.govmdpi.com. While the specific affinity of IHDCA for TGR5 is not fully characterized, the broader family of HDCA has been shown to regulate bile acid receptors, including TGR5 dovepress.com. Through its interactions with both FXR and potentially TGR5, IHDCA participates in the complex signaling network that maintains metabolic homeostasis between the gut and the liver.

Bidirectional Communication via Bile Acid Signaling

The communication between this compound and the gut microbiome is a classic example of host-microbe symbiosis, primarily mediated through bile acid signaling pathways. Bile acids, traditionally known for their role in fat digestion, are now recognized as crucial signaling molecules that regulate various metabolic processes through receptors like the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). frontiersin.orgnih.gov

The gut microbiota is central to the formation of this compound. Primary bile acids synthesized in the liver, such as cholic acid and chenodeoxycholic acid, are secreted into the intestine where they are subject to extensive biotransformation by gut bacteria. nbinno.comnih.gov These microbial transformations include deconjugation, dehydroxylation, oxidation, and epimerization. nih.govnih.gov this compound is an epimer of hyodeoxycholic acid, and its formation is a result of these microbial enzymatic activities. nih.gov The composition and function of the gut microbial community, therefore, directly determine the levels of this compound in the gut. nih.gov

In turn, this compound can influence the gut microbial community. Bile acids, including secondary bile acids, have direct antimicrobial effects and can shape the composition of the gut microbiota by inhibiting the growth of certain bacteria while promoting the growth of others. nih.gov For instance, hyodeoxycholic acid, a closely related compound, has been shown to significantly alter the gut microbiota composition in piglets, notably increasing the abundance of Lactobacillus. nih.govnih.gov This modulation of the gut microbiome can have downstream effects on host health.

This bidirectional relationship is further mediated by bile acid receptors expressed in the intestinal epithelium. frontiersin.org Bile acids activate FXR and TGR5, which play indispensable roles in maintaining bile acid homeostasis and intestinal barrier function. frontiersin.orgnih.gov The activation of these receptors by bile acids like this compound can trigger signaling cascades that affect not only local intestinal functions but also systemic metabolic pathways. nih.gov For example, TGR5 activation can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a role in glucose homeostasis. nih.govresearchgate.net

Implications for Systemic Metabolic Balance

The intricate communication between this compound and the gut microbiome has profound implications for the host's systemic metabolic balance. nih.gov Alterations in the levels of this compound have been associated with metabolic disorders, suggesting its role as a key metabolic regulator. nih.gov

Research has indicated a link between decreased levels of this compound and metabolic syndrome. In a study on rats with metabolic syndrome, the concentration of this compound was found to be markedly decreased compared to the normal control group. nih.gov Furthermore, decreased levels of this compound displayed a significant inverse relationship with abnormal metabolic markers. nih.gov This suggests that this compound may play a protective role in maintaining metabolic homeostasis.

The influence of this compound on systemic metabolism is likely mediated through the activation of bile acid signaling pathways that regulate lipid, glucose, and energy metabolism. nih.govmdpi.com The interaction of bile acids with FXR and TGR5 can modulate the expression of genes involved in these metabolic processes. nih.govnih.gov For example, the activation of FXR in the intestine can induce the production of fibroblast growth factor 15 (FGF15), which travels to the liver to regulate bile acid synthesis. nih.gov This gut-liver axis is critical for maintaining metabolic balance.

The modulation of the gut microbiota by this compound also contributes to its effects on systemic metabolism. A healthy and diverse gut microbiome is essential for metabolic health, and by influencing the microbial composition, this compound can indirectly impact metabolic outcomes. nbinno.com For instance, hyodeoxycholic acid was found to have a significant positive correlation with beneficial gut bacteria and a negative correlation with harmful bacteria. nih.gov Such shifts in the gut microbial ecosystem can affect the production of various microbial metabolites that influence host metabolism. mdpi.com

Below is an interactive data table summarizing the findings on the correlation between different bile acids and metabolic syndrome markers from a rat model study.

| Bile Acid | Correlation with Metabolic Syndrome Markers (Weight, Cholesterol, etc.) |

| This compound | Significantly inverse relationship nih.gov |

| Hyodeoxycholic acid | Significantly inverse relationship nih.gov |

| 6-ketolithocholic acid | Significantly inverse relationship nih.gov |

| Taurohyodeoxycholic acid | Significantly inverse relationship nih.gov |

| Isoursodeoxycholic acid | Significant positive correlation nih.gov |

This table illustrates how different bile acids, including this compound, are associated with metabolic health, highlighting their potential as biomarkers and therapeutic targets for metabolic disorders.

Analytical Methodologies for Isohyodeoxycholic Acid Research

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of bile acid analysis, providing the necessary separation of individual compounds from a complex mixture before detection and quantification. The choice of chromatographic technique is critical, especially given the existence of numerous structurally similar isomers of IHDCA.

Ultra-High-Performance Liquid Chromatography (UHPLC) has become a preferred method for the analysis of bile acids, offering significant improvements in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). frontiersin.orgchromatographyonline.com By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can achieve higher separation efficiency and faster analysis times, often under 10-15 minutes for a comprehensive bile acid profile. nih.govresearchgate.netmdpi.com

For the analysis of IHDCA and its isomers, reversed-phase chromatography is most commonly employed, with C18 columns being the stationary phase of choice. nih.govjfda-online.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing buffers like ammonium (B1175870) acetate (B1210297) or formate (B1220265) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov This approach allows for the effective separation of a wide range of bile acids, from the more polar conjugated forms to the less polar unconjugated forms. nih.gov The robustness and accuracy of UHPLC make it a cornerstone for quantitative metabolomics studies of bile acids in various biological samples, including serum, plasma, and tissues. researchgate.netnih.govspringernature.com

Interactive Table: UHPLC Parameters for Bile Acid Analysis

| Parameter | Description | Common Values/Ranges | Source(s) |

| Column | Stationary Phase | Reversed-phase C18, Cortecs T3 | nih.govnih.govnih.gov |

| Particle Size | < 2 µm (typically 1.8 µm) | nih.gov | |

| Dimensions | 50-100 mm length, 2.1 mm ID | nih.govmedpace.com | |

| Mobile Phase A | Aqueous Component | Water with ammonium formate/acetate and/or formic acid | nih.govijpsonline.com |

| Mobile Phase B | Organic Component | Acetonitrile, Methanol, or a mixture | nih.govnih.gov |

| Flow Rate | Rate of mobile phase delivery | 0.4 - 1.0 mL/min | nih.govijpsonline.com |

| Column Temp. | Operating temperature | 40 - 60 °C | nih.gov |

| Run Time | Total analysis duration | 5 - 15 minutes | researchgate.netjocpr.comkorea.ac.kr |

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a classic and powerful technique for bile acid analysis. frontiersin.org It provides high-resolution separation and is considered a reference method for its robustness. frontiersin.orgnih.gov However, a significant drawback of GC for bile acid analysis is that these compounds are not naturally volatile. restek.comshimadzu.com Therefore, a mandatory derivatization step is required to increase their volatility and thermal stability. restek.comshimadzu.com

This process typically involves a two-step reaction: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.comweqas.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. restek.com Once derivatized, the bile acids can be separated on a capillary column, such as an Rxi-5ms, allowing for the resolution of closely related isomers. restek.comweqas.com GC-MS has been successfully used for the simultaneous quantitative analysis of bile acids and other related compounds like oxysterols in biological samples. nih.gov

Interactive Table: GC Parameters for Derivatized Bile Acid Analysis

| Parameter | Description | Common Values/Conditions | Source(s) |

| Derivatization | Chemical modification | Methylation and Trimethylsilylation (TMS) | shimadzu.comweqas.com |

| Reagents | BSTFA+TMCS, MSTFA | restek.com | |

| Incubation | 30 min at 70 °C | restek.com | |

| Column | Stationary Phase | DB5-MS, Rxi-5ms | restek.comweqas.com |

| Dimensions | 25-30 m length, 0.25 mm ID, 0.25 µm film | restek.comweqas.com | |

| Carrier Gas | Mobile Phase | Helium | N/A |

| Detection | Coupled Detector | Mass Spectrometry (MS) | nih.govshimadzu.comnih.gov |

The primary analytical hurdle in IHDCA research is its separation from a host of isomers, including chenodeoxycholic acid (CDCA), ursodeoxycholic acid (UDCA), and deoxycholic acid (DCA). nih.govrestek.com These compounds often share the same mass-to-charge ratio, making their distinction by mass spectrometry alone impossible without prior chromatographic separation. nih.govnih.gov

Achieving high-resolution separation relies on optimizing the chromatographic method. This involves the careful selection of the stationary phase (e.g., specific types of C18 columns), mobile phase composition, and gradient profile. nih.govnih.govnih.gov For instance, the elution order of isomeric pairs can be influenced by the nature of the reversed-phase column used. nih.gov Recently, techniques like differential ion mobility spectrometry (DMS) have been introduced as an additional separation dimension. DMS separates molecules based on their shape and size (dipole moment) after ionization but before entering the mass spectrometer, providing a powerful tool for resolving isobaric compounds that may co-elute chromatographically. sciex.com This technology, when coupled with LC-MS, significantly enhances the selectivity and confidence in identifying and quantifying specific bile acid isomers. sciex.comtechnologynetworks.com

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is the definitive tool for the detection and quantification of bile acids due to its exceptional sensitivity and specificity. When coupled with a chromatographic system (LC-MS or GC-MS), it provides a powerful platform for comprehensive bile acid profiling.

Tandem mass spectrometry (MS/MS) is considered the gold standard for the quantitative analysis of bile acids in biological samples. researchgate.netnih.gov This technique involves multiple stages of mass analysis. In the most common mode for quantification, Multiple Reaction Monitoring (MRM), a specific parent ion (precursor ion) corresponding to the analyte of interest is selected in the first mass analyzer. This ion is then fragmented, and a specific fragment ion (product ion) is monitored in the second mass analyzer. researchgate.netmedpace.com

This precursor-to-product ion transition is highly specific to the target molecule, which minimizes interference from other compounds in the matrix, thereby providing excellent sensitivity and selectivity. mdpi.comijpsonline.com Even though some unconjugated bile acids show limited fragmentation, specific transitions can be established for their reliable quantification. nih.govrestek.com LC-MS/MS methods have been developed and validated for the simultaneous quantification of dozens of bile acids, including IHDCA's isomers, in a single analytical run. mdpi.comnih.gov

Interactive Table: Example MS/MS Transitions for Dihydroxy-Bile Acids (Isomers of IHDCA)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source(s) |

| UDCA/CDCA/DCA | 391.3 | 391.3 | Negative ESI | medpace.comnih.gov |

| GUDCA/GCDCA/GDCA | 448.3 | 74.0 | Negative ESI | nih.govmedpace.comnih.gov |

| TUDCA/TCDCA/TDCA | 498.3 / 498.4 | 80.0 / 80.1 | Negative ESI | medpace.comnih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. nih.gov This capability is invaluable for the identification and structural confirmation of bile acids and their metabolites. HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap systems, can determine the elemental formula of an unknown compound based on its exact mass, which aids in the tentative identification of novel bile acid metabolites. nih.govmdpi.com

In a research setting, HRMS is often used for semi-targeted or untargeted profiling of the entire "bile acid-ome". mdpi.com A typical workflow involves acquiring full-scan mass spectra of all ions within a certain mass range, followed by data processing to detect features and tentatively identify them based on their accurate mass and retention time compared to a standard library. nih.govmdpi.com This approach allows for a more comprehensive investigation of how bile acid profiles, including isomers of IHDCA and their conjugates, change in response to stimuli like drug-induced liver injury. mdpi.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is an ionization technique that has been applied to the analysis of polar, thermally unstable compounds like bile acids. creative-proteomics.com In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and then bombarded with a high-energy beam of neutral atoms, typically from an inert gas like argon or xenon. wikipedia.orglibretexts.org This process causes the analyte molecules to be sputtered into the gas phase and ionized, producing primarily intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, making it a "soft" ionization technique with relatively low fragmentation. wikipedia.org

The use of a liquid matrix is a key feature of FAB-MS, as it continuously replenishes the surface of the sample, providing a sustained ion current and minimizing sample degradation from the high-energy beam. wikipedia.orglibretexts.org This technique is effective for analyzing compounds that are difficult to vaporize or derivatize. creative-proteomics.com

For bile acid analysis, FAB-MS has been utilized in clinical settings for profiling urinary bile acids to diagnose metabolic disorders. nih.govtestmenu.com The methods developed include direct injection-continuous flow FAB (DI-CF/FAB) for rapid screening and micro-high performance liquid chromatography coupled with FAB (µHPLC-CF/FAB) for confirmation and isomer separation. nih.gov These techniques have demonstrated high sensitivity, with minimum detectable amounts in the picogram range. nih.gov Furthermore, tandem mass spectrometry (MS/MS) combined with FAB can provide detailed structural information by studying the fragmentation patterns of the bile acid ions, which is useful for distinguishing between isomers. acs.org

Strategies for Accurate Quantitation and Isomer Differentiation

The accurate measurement of isohyodeoxycholic acid is challenging due to the existence of numerous structurally similar bile acid isomers. bohrium.com Many isomers share the same mass (isobaric), making their differentiation by mass spectrometry alone difficult. sciex.com Consequently, analytical strategies often rely on the combination of chromatographic separation with mass spectrometric detection. frontiersin.orgnih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard, providing high resolution, sensitivity, and specificity. nih.gov However, even with LC, co-elution of isomers can occur, necessitating further innovation. bohrium.comsciex.com Advanced techniques such as ion mobility spectrometry (IMS) and differential ion mobility spectrometry (DMS) have been investigated as additional separation dimensions to resolve isomeric and isobaric bile acids that are not separated by chromatography alone. bohrium.comsciex.com

Utilization of Isotopically Labeled Internal Standards

The use of stable isotope-labeled (SIL) internal standards is a cornerstone for achieving accurate and precise quantification in LC-MS-based bioanalysis of bile acids. scispace.comnih.gov An ideal internal standard co-elutes with the analyte and experiences identical effects from the sample matrix, extraction recovery, and ionization efficiency. scispace.com SIL internal standards, where atoms like ²H (deuterium), ¹³C, or ¹⁵N replace ¹H, ¹²C, or ¹⁴N, respectively, have chemical and physical properties nearly identical to the analyte, making them the preferred choice. scispace.comnih.gov

By adding a known amount of a SIL version of this compound to a sample at the beginning of the preparation process, any variability during sample handling, extraction, and analysis can be corrected for. scispace.com The analyte is quantified by comparing the mass spectrometer's response for the native analyte to that of the SIL internal standard. researchgate.net This approach is particularly effective at compensating for matrix effects, which can cause unpredictable ion suppression or enhancement. nih.govbioanalysis-zone.com While highly effective, it is important to note that deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times or recoveries compared to the non-labeled analyte. scispace.comnih.gov

| Internal Standard Type | Advantages | Disadvantages | Relevance to this compound Analysis |

|---|---|---|---|

| Stable Isotope-Labeled (SIL) | Corrects for variability in sample prep, chromatography, and MS detection scispace.com; Effectively compensates for matrix effects nih.govbioanalysis-zone.com; Considered the first choice for quantitative bioanalysis scispace.comnih.gov | Can sometimes mask issues with stability or recovery scispace.comnih.gov; Deuterium-labeled standards may show slight chromatographic shifts scispace.comnih.gov; Can be expensive or not commercially available scispace.comnih.gov | Enables the most accurate and precise quantification by accounting for analytical variability. |

| Structural Analogue | More readily available and less expensive than SIL standards scispace.comnih.gov | Does not perfectly mimic the analyte's behavior, especially concerning matrix effects and ionization efficiency scispace.com; May have different extraction recovery and chromatographic retention scispace.com | A viable alternative when a SIL standard is unavailable, but requires more rigorous validation to account for potential inaccuracies. |

Optimization of Ionization Conditions (e.g., ESI, APCI)

The efficiency of ionizing this compound and other bile acids directly impacts the sensitivity and reliability of LC-MS analysis. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources used. researchgate.net The choice between them and the optimization of their parameters are critical steps in method development.

ESI is generally suited for polar and thermally labile molecules like bile acids. Optimization of ESI parameters involves several factors:

Mobile Phase Composition: The pH of the mobile phase is crucial. An acidic pH, often achieved by adding formic acid, typically promotes the formation of positive ions [M+H]⁺, while a basic pH, using additives like ammonia, is better for forming negative ions [M-H]⁻. wiley.com Post-column modification of the pH can be employed to optimize chromatographic separation and ionization conditions independently. wiley.com

Source Parameters: Key parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature must be carefully tuned. chromatographyonline.com A Design of Experiments (DoE) approach can be used to systematically optimize these settings to maximize the signal for the target analytes. chromatographyonline.com

In-Source Fragmentation: Inappropriate source settings can lead to unintended in-source fragmentation, where the analyte breaks apart before reaching the mass analyzer. nih.gov This can complicate spectra and lead to the misidentification of fragments as other compounds, a significant issue in complex samples. nih.gov

APCI is an alternative that is often better for less polar molecules and can be less susceptible to matrix effects than ESI. Comparing the response of the analyte using both ESI and APCI under various mobile phase conditions is recommended to determine the most sensitive and robust method. researchgate.netwaters.com

Overcoming Matrix Effects in Biological Samples

When analyzing biological samples such as plasma, urine, or feces, endogenous components of the sample matrix can co-elute with this compound and interfere with its ionization, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative results. nih.gov

Several strategies are employed to mitigate matrix effects:

Effective Sample Preparation: The most direct approach is to remove interfering matrix components through rigorous sample cleanup. nih.gov Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are used to isolate bile acids from complex matrices like phospholipids, which are known to cause significant matrix effects. bioanalysis-zone.comcreative-proteomics.combioanalysis-zone.com

Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve chromatographic separation between the analyte and the bulk of the matrix components can significantly reduce interference. nih.gov

Sample Dilution: A simple approach is to dilute the sample extract, which reduces the concentration of interfering substances. nih.gov However, this is only feasible if the analyte concentration is high enough to remain detectable after dilution. nih.gov

Use of Appropriate Calibrators:

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the study samples to ensure that the standards and samples experience the same matrix effect. nih.gov

Isotope Dilution: As discussed previously, using a stable isotope-labeled internal standard is one of the most effective ways to compensate for matrix effects, as the standard is affected in the same way as the analyte. bioanalysis-zone.comnih.gov

The extent of the matrix effect can be assessed by comparing the response of an analyte in a pure solution to its response when spiked into a post-extraction sample blank. nih.gov

Sample Preparation and Extraction Protocols for Bile Acid Analysis

The goal of sample preparation is to efficiently extract bile acids from the biological matrix, remove interfering substances, and concentrate the analytes before analysis. creative-proteomics.comnih.gov The choice of protocol depends on the specific matrix. creative-proteomics.comspringernature.com

Protein Precipitation (PPT): This is a common method for serum and plasma samples. creative-proteomics.com It involves adding a cold organic solvent, typically 3-4 volumes of acetonitrile or methanol, to the sample. creative-proteomics.comnih.gov This precipitates the proteins, which are then removed by centrifugation. The supernatant containing the bile acids is then collected, evaporated, and reconstituted in a suitable solvent for LC-MS analysis. creative-proteomics.com

Liquid-Liquid Extraction (LLE): LLE is often used for more complex matrices like liver tissue homogenates. creative-proteomics.com After homogenization, a solvent such as acetonitrile is used to extract the bile acids. creative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a highly versatile and effective method for cleaning up and concentrating bile acids from various samples, including urine and bile. creative-proteomics.com The sample is loaded onto a cartridge (e.g., C18), which retains the bile acids while allowing interfering compounds to be washed away. The purified bile acids are then eluted with a solvent like methanol. creative-proteomics.com SPE can significantly improve sample purity and achieve high recovery rates, often between 89% and 100%. creative-proteomics.com

| Biological Matrix | Common Extraction Protocol(s) | Key Steps | Reference |

|---|---|---|---|

| Serum/Plasma | Protein Precipitation (PPT) with Acetonitrile or Methanol | 1. Add 3-4 volumes of cold solvent. 2. Vortex to mix. 3. Centrifuge to pellet proteins. 4. Evaporate supernatant. 5. Reconstitute residue. | creative-proteomics.comnih.gov |

| Urine | Solid-Phase Extraction (SPE) | 1. Condition SPE cartridge. 2. Load sample. 3. Wash away interferences. 4. Elute bile acids. 5. Evaporate and reconstitute. | creative-proteomics.com |

| Feces | Alkaline Hydrolysis (NaOH) followed by extraction | 1. Homogenize sample. 2. Treat with NaOH. 3. Neutralize and extract with organic solvent. | nih.govresearchgate.net |

| Bile | Dilution or Solid-Phase Extraction (SPE) | For high concentrations, simple dilution may suffice. For cleaner samples, SPE is used. | creative-proteomics.comnih.gov |

| Liver Tissue | Liquid-Liquid Extraction (LLE) | 1. Homogenize tissue in water. 2. Extract with a solvent like acetonitrile (often performed twice). 3. Centrifuge and collect supernatant. 4. Evaporate and reconstitute. | creative-proteomics.com |

Preclinical and Clinical Investigations Involving Isohyodeoxycholic Acid

In Vitro Experimental Models

In vitro models provide controlled environments to study the specific molecular and cellular interactions of Isohyodeoxycholic acid.

Cell-based assays are crucial for understanding the direct effects of bile acids on cellular functions. Porcine intestinal enteroids (PIEs), a sophisticated in vitro model that mimics the intestinal epithelium, have been used to study the role of various microbial metabolites, including bile acids. In studies investigating swine enteric coronavirus, metabolomic analysis of infected piglets revealed significant alterations in the bile acid profile, with this compound being among the secondary bile acids identified nih.gov. The use of PIE cultures allows researchers to probe how specific bile acids like IHCA might influence cellular processes and host-pathogen interactions at the intestinal level nih.gov.

Another area of investigation involves the immune system, where secondary bile acids have been shown to modulate immune cell functions frontiersin.orgnih.gov. For instance, the related secondary bile acid 3β-hydroxydeoxycholic acid (isoDCA) can promote an anti-inflammatory profile in dendritic cells, which is crucial for maintaining intestinal homeostasis frontiersin.org. Such cell culture systems offer a pathway to elucidate the potential immunomodulatory mechanisms of this compound.

Enzyme-enriched systems, particularly human liver microsomes, are standard tools for studying the metabolism of drugs and endogenous compounds like bile acids. These systems contain a high concentration of drug-metabolizing enzymes. While direct studies detailing the metabolism of this compound using these systems are not prominent in the available research, they are frequently used to investigate the biotransformation of related compounds. For example, the metabolism of hyodeoxycholic acid (HDCA), a structural isomer of IHCA, is known to involve glucuronidation in the human liver via UGT2B4 and UGT2B7 enzyme isoforms wikipedia.org. This process is critical for the detoxification and elimination of bile acids wikipedia.org. Liver microsome systems would be the appropriate model to investigate similar potential phase II metabolism pathways for this compound.

In Vivo Animal Research Models

Animal models are indispensable for understanding the systemic effects and complex physiological roles of this compound in the context of various diseases.

Metabolomic studies in rodent models of metabolic syndrome (MS) and non-alcoholic fatty liver disease (NAFLD), now termed metabolic dysfunction–associated steatotic liver disease (MASLD), have identified significant changes in the levels of this compound.

In a rat model of metabolic syndrome, serum concentrations of this compound were found to be markedly decreased compared to healthy controls nih.govnih.gov. Similarly, in another rat model, decreased levels of IHCA were observed and found to be negatively correlated with certain gut bacteria genera like Bacteroidetes and Megamonas researcher.life.

In a high-fat diet-induced mouse model of NAFLD, levels of this compound were negatively correlated with certain gut microbes such as Mucispirillum and Bifidobacterium, and positively correlated with others, including Lactobacillus and Akkermansia mdpi.com. Furthermore, in a rat model of MASLD, duodenal-jejunal bypass surgery, a procedure that improves the disease state, resulted in lower cecal concentrations of several secondary bile acids, including this compound nih.gov.

Table 1: Findings in Rodent Models of Metabolic Disease

| Model Type | Animal | Condition | Observation on this compound (IHCA) | Associated Findings |

| Metabolic Syndrome Model | Rat | Metabolic Syndrome | Markedly decreased serum concentration nih.govnih.gov | Levels of Hyodeoxycholic acid also decreased nih.gov. |

| Metabolic Disease Model | Rat | Not Specified | Decreased levels | Negatively correlated with Bacteroidetes and Megamonas researcher.life. |

| High-Fat Diet Model | Mouse | NAFLD | Negative correlation with Mucispirillum, positive correlation with Lactobacillus mdpi.com. | Intervention with a polyphenol extract altered these correlations mdpi.com. |

| Surgical Model (DJB) | Rat | MASLD | Lower concentration in cecal contents post-surgery nih.gov. | Changes were associated with shifts in gut microbiota, including a reduction in Clostridium nih.gov. |

Hamster models have been employed in studies of hepatic failure and bile acid cytotoxicity nih.govresearchgate.netresearchgate.net. These models are valuable for understanding the metabolism and potential toxicity of various bile acids. However, specific research findings detailing the role or metabolic fate of this compound within hamster models were not available in the reviewed literature.

The involvement of this compound has been noted in animal models of chronic liver injury and in clinical contexts related to severe liver disease.

In a mouse model of chronic liver injury induced by carbon tetrachloride (CCl4), therapeutic intervention with deoxycholic acid (DCA) was shown to mitigate liver damage. This protective effect was dependent on the gut microbiota and was associated with changes in the bile acid pool, including alterations in the levels of this compound nih.gov. This suggests that IHCA may be part of the secondary bile acid milieu that is modulated during the attenuation of liver inflammation and injury nih.gov.

Furthermore, in a clinical study involving patients with unresectable hepatocellular carcinoma, a common outcome of chronic liver disease, an increased fecal concentration of this compound was observed in patients who responded favorably to immune checkpoint inhibitor therapy bmj.comresearchgate.net.

Table 2: Findings in Models and Contexts of Chronic Liver Disease

| Model/Context | Subject | Condition | Observation on this compound (IHCA) | Implication |

| Chemically-Induced Injury | Mouse | CCl4-Induced Chronic Liver Injury | Levels were altered as part of a shift in secondary bile acids during DCA-mediated mitigation of injury nih.gov. | IHCA is a component of the gut-microbiota-dependent bile acid pool that may influence liver inflammation nih.gov. |

| Clinical Study | Human | Unresectable Hepatocellular Carcinoma | Increased fecal concentration in patients responding to immunotherapy bmj.comresearchgate.net. | Suggests a potential link between IHCA, gut microbiota, and immune response in the context of chronic liver disease bmj.com. |

Translational Research and Human Studies

Translational research involving this compound (IHCA) aims to bridge the gap between preclinical findings and human health applications. This involves observational studies in human populations and detailed analyses correlating its levels with various health markers.

Observational Studies on this compound Levels in Disease

Observational studies have begun to shed light on the association between circulating levels of this compound and various disease states, particularly metabolic disorders. In a study focused on metabolic syndrome (MS), researchers identified significant differences in the serum bile acid profiles between MS models and controls. Notably, the levels of this compound were found to be decreased in the context of MS, suggesting its potential role in the pathophysiology of this condition nih.gov.

While direct large-scale human observational studies exclusively focused on IHCA are emerging, the broader field of bile acid research provides a strong precedent. Studies on other bile acids have successfully identified specific profiles associated with conditions like drug-induced liver injury (DILI) and gastric cancer nih.govfrontiersin.org. In these studies, targeted metabolomics has been employed to quantify a range of bile acids, revealing distinct signatures that differentiate patient groups from healthy controls nih.gov. These methodologies provide a clear framework for future observational studies to further delineate the role of IHCA in human diseases.

Correlation Analyses with Clinical Metabolic Parameters

The clinical significance of this compound is further explored through correlation analyses with key metabolic parameters. In studies of metabolic syndrome, a significant inverse relationship has been established between the decreased serum levels of IHCA and the aberrant biochemical markers characteristic of the syndrome nih.gov. This suggests that lower levels of IHCA are associated with a poorer metabolic profile.

This finding is part of a broader pattern where specific bile acids show strong correlations with metabolic health indicators. For instance, hyodeoxycholic acid (HDCA), from which IHCA is derived, and other related compounds like taurohyodeoxycholic acid, also display a significant inverse relationship with these irregular markers nih.gov. Conversely, other bile acids, such as isoursodeoxycholic acid, have been shown to correlate positively with the same adverse metabolic indicators nih.gov. These analyses underscore the nuanced role of individual bile acid species in metabolic regulation.

The table below illustrates the observed correlations between various bile acids and aberrant metabolic syndrome indicators, as described in preclinical models.

| Bile Acid | Type of Correlation with Aberrant Metabolic Markers | Source |

| This compound | Inverse | nih.gov |

| Hyodeoxycholic acid (HDCA) | Inverse | nih.gov |

| Taurohyodeoxycholic acid | Inverse | nih.gov |

| 6-ketolithocholic acid | Inverse | nih.gov |

| Isoursodeoxycholic acid | Positive | nih.gov |

Omics-Based Research Approaches